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Compound of Interest

Compound Name: JBIR-94

Cat. No.: B12371552 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the step-by-step synthesis of JBIR-
94 and its analogues. The protocols detailed below are based on established synthetic

strategies and are intended to facilitate the production of these compounds for further biological

evaluation.

Introduction
JBIR-94 is a naturally occurring polyamine amide isolated from Streptomyces sp. R56-07.[1] It

is composed of a central putrescine (1,4-diaminobutane) core symmetrically N,N'-diacylated

with dihydrocaffeic acid. JBIR-94 and its analogues have garnered interest due to their

potential as antioxidative and cytotoxic agents.[1][2] The modular nature of their synthesis

allows for the generation of a diverse library of analogues by varying the diamine core and the

acyl side chains, enabling structure-activity relationship (SAR) studies crucial for drug

development.

Data Presentation
Biological Activity of JBIR-94 and Analogues
The following table summarizes the reported biological activities of JBIR-94 and two of its

synthetic analogues.
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Compound Structure
Biological
Activity

IC50 Value
Cell
Line/Assay

Reference

JBIR-94

N,N'-

bis(dihydroca

ffeoyl)putresc

ine

Cytotoxicity
52.88 ± 11.69

µM

A549 (Human

Lung

Carcinoma)

[2]

Antioxidant

(DPPH

radical

scavenging)

11.4 µM - [1]

Analogue 1

N,N'-bis(3-

phenylpropan

oyl)putrescin

e

Cytotoxicity >100 µM

A549 (Human

Lung

Carcinoma)

Analogue 2

N,N'-

bis(cinnamoyl

)putrescine

Cytotoxicity
78.92 ± 8.92

µM

A549 (Human

Lung

Carcinoma)

Experimental Protocols
The synthesis of JBIR-94 and its analogues is most effectively achieved through a stepwise

acylation of a mono-protected diamine, which prevents the formation of undesired side

products and allows for the synthesis of unsymmetrical analogues if desired. The following

protocol describes the synthesis of JBIR-94.

Protocol 1: Synthesis of JBIR-94
This protocol involves a two-step acylation of putrescine using a mono-Boc-protected

intermediate.

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-N'-(dihydrocaffeoyl)putrescine

Materials:

N-Boc-1,4-diaminobutane (mono-protected putrescine)
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Dihydrocaffeic acid

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

N,N-Diisopropylethylamine (DIPEA)

4-Dimethylaminopyridine (DMAP) (catalytic amount)

Dichloromethane (DCM), anhydrous

Hexanes

Procedure:

Dissolve dihydrocaffeic acid (1.0 eq) in anhydrous DCM.

Add EDCI (1.2 eq) and a catalytic amount of DMAP to the solution.

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

In a separate flask, dissolve N-Boc-1,4-diaminobutane (1.1 eq) and DIPEA (1.5 eq) in

anhydrous DCM.

Add the amine solution to the activated acid solution dropwise at 0 °C.

Allow the reaction to warm to room temperature and stir overnight.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 solution,

followed by brine.

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel using a gradient of

ethyl acetate in hexanes to yield the mono-acylated, mono-protected product.

Step 2: Deprotection and Second Acylation to Yield JBIR-94
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Materials:

N-(tert-Butoxycarbonyl)-N'-(dihydrocaffeoyl)putrescine (from Step 1)

Trifluoroacetic acid (TFA)

Toluene

Dihydrocaffeic acid

EDCI

DIPEA

DMAP (catalytic)

DCM, anhydrous

Procedure:

Deprotection: Dissolve the product from Step 1 in a mixture of TFA and toluene (e.g., 1:1

v/v). Stir at room temperature for 1-2 hours until TLC indicates complete removal of the

Boc group.

Remove the solvent and excess TFA under reduced pressure. The resulting amine salt is

typically used in the next step without further purification.

Second Acylation: Dissolve dihydrocaffeic acid (1.0 eq) in anhydrous DCM.

Add EDCI (1.2 eq) and a catalytic amount of DMAP. Stir for 15 minutes.

Dissolve the deprotected amine salt in anhydrous DCM and add DIPEA (to neutralize the

TFA salt).

Add the amine solution to the activated acid solution at 0 °C.

Allow the reaction to warm to room temperature and stir overnight.

Work-up the reaction as described in Step 1.
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Purify the final product by recrystallization from a suitable solvent system (e.g., ethyl

acetate/hexanes) or by flash column chromatography to obtain pure JBIR-94.

Visualizations
Synthetic Workflow for JBIR-94
The following diagram illustrates the stepwise synthetic route to JBIR-94.
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Step 1: Mono-acylation

Step 2: Deprotection & Di-acylation

Dihydrocaffeic Acid
Activation

EDCI, DMAP, DCM

N-Boc-Putrescine

Coupling

DIPEA, DCM

N-(tert-Butoxycarbonyl)-N'-
(dihydrocaffeoyl)putrescine TFA, Toluene N-(dihydrocaffeoyl)putrescine

(amine salt)
Dihydrocaffeic Acid,

EDCI, DMAP, DIPEA, DCM JBIR-94
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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